para-iodophenyl HOE 140
Description
HOE 140 (Icatibant) is a potent and selective bradykinin B2 receptor antagonist with an IC50 of 1.07 nM and a Ki of 0.798 nM . It is a decapeptide (D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg) that exhibits mixed antagonism, distinguishing it from pure competitive antagonists . The para-iodophenyl variant of HOE 140 likely involves iodine substitution on the phenyl group, a modification commonly used to enhance receptor binding affinity or enable radiolabeling for imaging studies.
Properties
CAS No. |
152221-57-3 |
|---|---|
Molecular Formula |
C24H20BrClN6O3 |
Synonyms |
para-iodophenyl HOE 140 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- HOE 140 Derivatives: Receptor Specificity: Targets B2 receptors exclusively . Antagonism Type: Mixed antagonism (competitive and non-competitive components) . Key Residues: Proline at position 3 and the C-terminal dipeptide (D-Tic-Oic) are critical for activity. Alanine substitution at Pro3 or Gly5 abolishes antagonism or converts it to an agonist .
[desArg10]-HOE 140 :
D-Bpa7 Analogues (e.g., [3-I-Tyr-1, D-Arg0, D-Bpa7]-BK):
Pharmacological Profiles
Mechanistic Insights from Comparative Studies
- Receptor Coupling : HOE 140’s mixed antagonism suggests interactions with both orthosteric and allosteric B2 receptor sites, whereas D-Bpa7 analogues bind exclusively to orthosteric sites .
- Structural Sensitivity : Alanine scanning reveals that HOE 140’s activity is highly dependent on Pro3 and Gly5, while [desArg10]-HOE 140 tolerates substitutions at Ser7 .
- Chiral Recognition : The D-Ser7 mutant of HOE 140 exhibits distinct activity, underscoring the importance of chiral residues in receptor interaction .
Q & A
Q. What is the mechanism of action of para-iodophenyl HOE 140 in bradykinin receptor modulation?
HOE 140 is a potent, selective peptide antagonist of the bradykinin B2 receptor (B2R), with an IC50 of 1.07 nM and Ki of 0.798 nM . It competitively inhibits B2R signaling by blocking bradykinin binding, thereby preventing downstream pathways such as nitric oxide (NO) release and vascular permeability . Researchers should validate receptor specificity using competitive binding assays and confirm functional inhibition via NOx (nitrite/nitrate) measurement in relevant models .
Q. How does HOE 140 distinguish between bradykinin receptor subtypes (B1 vs. B2)?
HOE 140 exhibits >1,000-fold selectivity for B2R over B1 receptors. This specificity is confirmed by its lack of activity (<5.5 pIC50) against 29 other receptors and ion channels . To verify subtype selectivity, use B1/B2 receptor-transfected cell lines or tissue models with selective agonists (e.g., Lys-[Des-Arg⁹]-Bradykinin for B1) alongside HOE 140 .
Q. What are standard in vitro and in vivo applications of HOE 140 in preclinical studies?
In vitro: HOE 140 is used to block B2R-mediated responses, such as calcium flux in HEK293 cells or endothelial barrier dysfunction . In vivo, it inhibits bradykinin-induced hypotension (30–60 nmol/kg i.d. in rodent models) and glioma cell invasion (77% reduction in vascular co-option at B2R-blocking doses) . Always include vehicle controls and dose-response validation to account for batch variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in HOE 140 efficacy across different experimental models?
Discrepancies may arise from variations in receptor density, pharmacokinetics, or off-target effects. For example, HOE 140’s inhibition of Ang II-induced cyclic GMP production in vascular tissue requires co-administration with AT1/AT2 receptor blockers (e.g., losartan/PD 123319) to isolate B2R-specific effects . Validate model-specific B2R expression via qPCR or immunohistochemistry and use orthogonal assays (e.g., FRET-based binding assays) to confirm target engagement .
Q. What methodological considerations are critical for optimizing HOE 140 dosing in in vivo tumor studies?
Dose optimization must account for tissue penetration and metabolic stability. In glioma models, intraperitoneal administration of HOE 140 (30–60 nmol/kg) reduces tumor cell migration by 58% but requires monitoring of NOx levels in blood vessels to confirm target modulation . Use microdialysis or LC-MS to measure drug concentrations in target tissues and correlate with pharmacodynamic outcomes .
Q. How does HOE 140’s structural modification (e.g., para-iodophenyl substitution) impact its pharmacological profile compared to analogs like MEN 11270?
Cyclized analogs like MEN 11270 (a conformationally constrained HOE 140 derivative) exhibit enhanced metabolic stability and B2R binding affinity (pKi = 10.3 vs. 9.2 for HOE 140) . Para-iodophenyl substitution may improve radiolabeling efficiency for PET imaging but requires evaluation of iodine’s steric effects on receptor interaction via molecular dynamics simulations .
Q. What strategies mitigate off-target effects when combining HOE 140 with other receptor antagonists (e.g., AT1 inhibitors) in cardiovascular studies?
Co-treatment with losartan (AT1 blocker) and HOE 140 in vascular models reveals synergistic effects on cyclic GMP regulation but risks confounding NO-mediated responses . Design experiments with staggered dosing schedules and include control groups for each antagonist alone. Use pathway-specific inhibitors (e.g., L-NAME for NO synthase) to dissect mechanisms .
Q. Why do some studies report paradoxical HOE 140 effects on vascular permeability in solid tumors?
While HOE 140 reduces bradykinin-driven permeability in most models, its efficacy depends on tumor microenvironment factors like peroxynitrite (ONOO⁻) levels. In ONOO⁻-rich tumors, HOE 140 (60 nmol/kg) reduces dye extravasation by 50%, but this effect is absent in low-ONOO⁻ contexts . Pre-screen tumors for ONOO⁻ (via 3-nitrotyrosine staining) and use HOE 140 in combination with ONOO⁻ scavengers (e.g., FeTPPS) for robust inhibition .
Methodological Best Practices
- Experimental Design : Include dose-response curves for HOE 140 (1–100 nM in vitro; 10–100 nmol/kg in vivo) and validate receptor blockade using B2R agonists (e.g., bradykinin) as positive controls .
- Data Interpretation : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, as seen in cyclic GMP studies . Report effect sizes (e.g., % inhibition) and confidence intervals.
- Ethical Reproducibility : Follow IJCPR guidelines for detailed methods sections, including batch numbers, animal ethics approvals, and statistical thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
